1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride
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Overview
Description
1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of propanolamines It is characterized by the presence of a phenoxy group and a phenylbutan-2-ylamino group attached to a propan-2-ol backbone
Preparation Methods
The synthesis of 1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of phenol with epichlorohydrin to form a phenoxypropanol intermediate. This intermediate is then reacted with 4-phenylbutan-2-ylamine under suitable conditions to yield the desired product. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and hypertension.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. It acts as a β-adrenergic receptor antagonist, blocking the activation of these receptors by endogenous agonists such as epinephrine. This inhibition prevents the downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP levels .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-16(12-13-17-8-4-2-5-9-17)20-14-18(21)15-22-19-10-6-3-7-11-19;/h2-11,16,18,20-21H,12-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDRPIGXZVRXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176976-52-6 |
Source
|
Record name | 2-Propanol, 1-[(1-methyl-3-phenylpropyl)amino]-3-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176976-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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